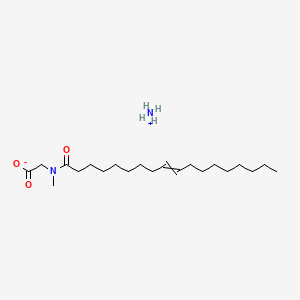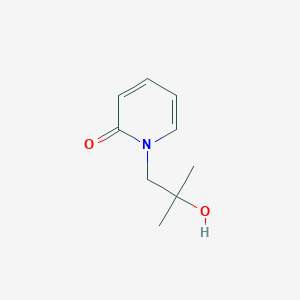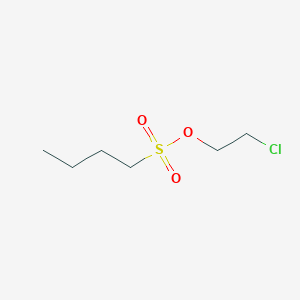
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane is an organophosphorus compound that features a dioxaphospholane ring with a chloro and methoxymethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane typically involves the cyclization of appropriate precursors. One method starts with methyl 4-chloroacetoacetate, which undergoes cyclization with urea to form an intermediate. This intermediate is then reacted with a chlorinating reagent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The dioxaphospholane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the chloro group.
Oxidizing Agents: Agents like hydrogen peroxide or peracids can oxidize the phosphorus atom.
Hydrolysis Conditions: Acidic or basic aqueous solutions can hydrolyze the dioxaphospholane ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphine oxides or phosphates.
Hydrolysis Products: Hydrolysis typically yields phosphoric acid derivatives.
Applications De Recherche Scientifique
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing phosphorus-containing groups into organic molecules.
Materials Science: The compound can be used in the synthesis of phosphorus-containing polymers and materials.
Biological Studies: The compound can be used to study the effects of phosphorus-containing compounds on biological systems
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane involves its reactivity with various nucleophiles and oxidizing agents. The chloro group can be displaced by nucleophiles, leading to the formation of new phosphorus-containing compounds. The dioxaphospholane ring can undergo hydrolysis, releasing phosphoric acid derivatives. These reactions can affect molecular targets and pathways in biological systems, influencing enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(methoxymethyl)pyridine: Similar in structure but contains a pyridine ring instead of a dioxaphospholane ring.
4-Methoxy-2-methylphenylboronic acid: Contains a methoxy group and a boronic acid functional group.
Uniqueness
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane is unique due to its dioxaphospholane ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
65534-00-1 |
|---|---|
Formule moléculaire |
C4H8ClO3P |
Poids moléculaire |
170.53 g/mol |
Nom IUPAC |
2-chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C4H8ClO3P/c1-6-2-4-3-7-9(5)8-4/h4H,2-3H2,1H3 |
Clé InChI |
NJKGGXIVXBWFTO-UHFFFAOYSA-N |
SMILES canonique |
COCC1COP(O1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)







![Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane](/img/structure/B14475105.png)


